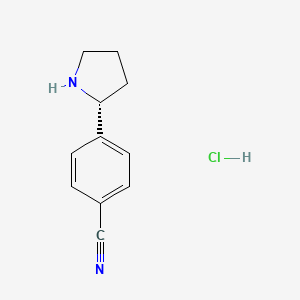

(r)-4-(Pyrrolidin-2-yl)benzonitrile hydrochloride

CAS No.:

Cat. No.: VC13493433

Molecular Formula: C11H13ClN2

Molecular Weight: 208.69 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13ClN2 |

|---|---|

| Molecular Weight | 208.69 g/mol |

| IUPAC Name | 4-[(2R)-pyrrolidin-2-yl]benzonitrile;hydrochloride |

| Standard InChI | InChI=1S/C11H12N2.ClH/c12-8-9-3-5-10(6-4-9)11-2-1-7-13-11;/h3-6,11,13H,1-2,7H2;1H/t11-;/m1./s1 |

| Standard InChI Key | BYDYEWOFVBQCFS-RFVHGSKJSA-N |

| Isomeric SMILES | C1C[C@@H](NC1)C2=CC=C(C=C2)C#N.Cl |

| SMILES | C1CC(NC1)C2=CC=C(C=C2)C#N.Cl |

| Canonical SMILES | C1CC(NC1)C2=CC=C(C=C2)C#N.Cl |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure comprises a benzonitrile group para-substituted with a pyrrolidine ring in the (R)-configuration. The hydrochloride salt enhances aqueous solubility, a critical feature for in vitro and in vivo studies . Key descriptors include:

-

IUPAC Name: 4-[(2R)-pyrrolidin-2-yl]benzonitrile hydrochloride

-

SMILES: \text{C1CC(NC1)C2=CC=C(C=C2)C#N.Cl}

-

InChI Key:

The stereochemistry at the pyrrolidine ring’s second carbon defines its enantiomeric purity, which is crucial for receptor binding specificity .

Physicochemical Properties

PubChem data indicate a calculated molecular weight of 208.69 g/mol, with the parent amine (4-(2R)-2-pyrrolidinylbenzonitrile) forming a stable hydrochloride salt . The benzonitrile group contributes to lipophilicity (), while the protonated pyrrolidine nitrogen enhances solubility in polar solvents .

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 208.69 g/mol |

| Parent Compound CID | 55264347 |

| Salt Form | Hydrochloride |

Synthesis and Analytical Characterization

Synthetic Routes

While detailed synthetic protocols are proprietary, general approaches involve:

-

Palladium-catalyzed coupling: Introducing the pyrrolidine moiety to a bromobenzonitrile precursor.

-

Chiral resolution: Using tartaric acid derivatives to isolate the (R)-enantiomer.

-

Salt formation: Treating the free base with hydrochloric acid .

Spectroscopic Data

-

-NMR: Aromatic protons (δ 7.6–7.8 ppm), pyrrolidine protons (δ 2.9–3.1 ppm for N–CH, δ 1.8–2.1 ppm for ring CH₂).

Pharmacological Profile and Receptor Interactions

Sigma Receptor Affinity

Structural analogs of (R)-4-(pyrrolidin-2-yl)benzonitrile hydrochloride demonstrate high affinity for sigma-1 (S1R) and sigma-2 (S2R) receptors, which regulate calcium signaling and apoptosis . Compound 9d (AD258), a related p-cyanophenyl derivative, exhibits values of <4 nM for both receptors, suggesting potential dual activity .

| Compound | S1R (nM) | S2R (nM) | Selectivity (S2R/S1R) |

|---|---|---|---|

| 9d (AD258) | 3.2 ± 0.5 | 3.8 ± 0.6 | 1.2 |

| Haloperidol | 2.6 ± 0.4 | 77 ± 18 | 29.6 |

The (R)-configuration may optimize steric complementarity with S1R’s hydrophobic binding pocket, analogous to AD258’s antagonist activity .

Functional Activity

In phenytoin-based assays, AD258 behaves as an S1R antagonist, showing minimal binding affinity shifts ( ratio = 0.6) compared to agonists like SKF-10,047 (ratio = 5.8) . This suggests that (R)-4-(pyrrolidin-2-yl)benzonitrile hydrochloride could similarly modulate allosteric sites to inhibit neurotransmitter release.

Comparative Analysis with Structural Analogs

Pyrrolidine vs. Piperidine Derivatives

Replacing pyrrolidine with piperidine (e.g., 4-(piperidin-1-yl)benzonitrile) reduces S1R affinity by 5-fold but improves antidepressant-like effects in murine models. The smaller pyrrolidine ring likely enables tighter binding to CNS targets.

Impact of Substituents

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume